molecular formula C28H27N B14240842 N,N-Bis(2,3-dimethylphenyl)[1,1'-biphenyl]-4-amine CAS No. 389867-91-8

N,N-Bis(2,3-dimethylphenyl)[1,1'-biphenyl]-4-amine

Cat. No.: B14240842
CAS No.: 389867-91-8
M. Wt: 377.5 g/mol
InChI Key: LNAGMVZBSREUSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Bis(2,3-dimethylphenyl)[1,1’-biphenyl]-4-amine is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of two 2,3-dimethylphenyl groups attached to a biphenyl-4-amine core, making it a valuable material in organic electronics and photonics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(2,3-dimethylphenyl)[1,1’-biphenyl]-4-amine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative of 2,3-dimethylphenyl with a halogenated biphenyl-4-amine under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of N,N-Bis(2,3-dimethylphenyl)[1,1’-biphenyl]-4-amine may involve large-scale Suzuki-Miyaura coupling reactions using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(2,3-dimethylphenyl)[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N,N-Bis(2,3-dimethylphenyl)[1,1’-biphenyl]-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Bis(2,3-dimethylphenyl)[1,1’-biphenyl]-4-amine is primarily related to its ability to transport charge carriers. In optoelectronic applications, the compound acts as a hole transporter, facilitating the movement of positive charge carriers within a device. This is achieved through the alignment of energy levels between the compound and the adjacent layers, allowing for efficient charge injection and transport .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Bis(2,3-dimethylphenyl)[1,1’-biphenyl]-4-amine stands out due to its specific structural configuration, which provides unique photophysical properties and enhanced stability. This makes it particularly suitable for applications requiring high-performance materials with long operational lifetimes.

Properties

CAS No.

389867-91-8

Molecular Formula

C28H27N

Molecular Weight

377.5 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-2,3-dimethyl-N-(4-phenylphenyl)aniline

InChI

InChI=1S/C28H27N/c1-20-10-8-14-27(22(20)3)29(28-15-9-11-21(2)23(28)4)26-18-16-25(17-19-26)24-12-6-5-7-13-24/h5-19H,1-4H3

InChI Key

LNAGMVZBSREUSA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N(C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC(=C4C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.